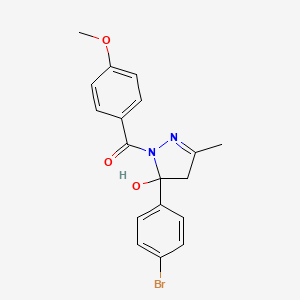![molecular formula C15H15Br2NO B5090509 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for assessing cell viability and proliferation, as well as measuring enzyme activity. In
Mécanisme D'action
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is reduced by living cells to form formazan, a purple dye that is insoluble in water. The reduction of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide to formazan is catalyzed by dehydrogenase enzymes that are present in the mitochondria of living cells. The amount of formazan produced is proportional to the number of living cells in the sample, making 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide a reliable indicator of cell viability and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is its reliability as a cell viability and proliferation assay. It is a simple, easy-to-use reagent that can be used in a variety of cell types and experimental conditions. However, there are also limitations to the use of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. For example, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide can only be used in living cells, so it cannot be used to measure cell death. Additionally, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide can be affected by factors such as pH, temperature, and the presence of other reagents in the assay.
Orientations Futures
There are many potential future directions for research on 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. One area of interest is the development of new methods for using 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide in cell-based assays. For example, researchers are exploring the use of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide in 3D cell culture models, which may provide more accurate and representative results than traditional 2D cell culture models. Additionally, there is interest in developing new forms of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide that can be used in different experimental conditions or that have improved sensitivity or selectivity. Overall, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is a powerful tool for scientific research that has many potential applications and directions for future study.
Méthodes De Synthèse
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is synthesized by reacting 2,3-dimethyl-1-phenyl-5-pyrazolone with methyl iodide, followed by reaction with sodium hydride and 4-bromobenzaldehyde. The resulting product is then treated with hydrobromic acid to yield 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. This synthesis method was first reported by Mosmann in 1983 and has since become the standard method for producing 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide.
Applications De Recherche Scientifique
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is widely used in scientific research as a reagent for assessing cell viability and proliferation. It is used in many different fields, including cancer research, drug discovery, and toxicology. 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is particularly useful for measuring the effectiveness of anticancer drugs, as it can detect changes in cell viability and proliferation that may be indicative of drug activity. It is also used to measure enzyme activity, such as in the case of the mitochondrial enzyme succinate dehydrogenase.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(2,3-dimethylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrNO.BrH/c1-11-4-3-9-17(12(11)2)10-15(18)13-5-7-14(16)8-6-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOJCPQZWMVZLV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)